molecular formula C13H18FN3S B11744252 [(5-fluorothiophen-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(5-fluorothiophen-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11744252
M. Wt: 267.37 g/mol
InChI Key: OCMGHNRNVMUFRW-UHFFFAOYSA-N
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Description

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a fluorinated thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated thiophene derivative and perform a series of functional group transformations to introduce the pyrazole moiety. Key steps may include:

    Halogenation: Introduction of the fluorine atom into the thiophene ring.

    Nucleophilic Substitution: Formation of the pyrazole ring through nucleophilic substitution reactions.

    Coupling Reactions: Coupling the thiophene and pyrazole intermediates under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Catalyst Optimization: Using efficient catalysts to increase yield and reduce reaction times.

    Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and safety.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with unique electronic properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine: Similar structure with a chlorine atom instead of fluorine.

    (5-bromothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chlorine and bromine analogs.

Properties

Molecular Formula

C13H18FN3S

Molecular Weight

267.37 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H18FN3S/c1-10(2)8-17-9-11(6-16-17)5-15-7-12-3-4-13(14)18-12/h3-4,6,9-10,15H,5,7-8H2,1-2H3

InChI Key

OCMGHNRNVMUFRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

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